(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzylidene moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon-nitrogen double bond. Reagents like alkyl halides can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted Schiff bases or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.
Medicine
Medically, the compound is explored for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation by modulating specific biochemical pathways.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique structural features contribute to the desirable properties of these materials, such as stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage. In cancer cells, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2,4-dihydroxybenzylidene)amino)benzo[b]thiophene-3-carbonitrile
- (E)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Uniqueness
Compared to similar compounds, (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific geometric configuration (Z-isomer) and the presence of both hydroxyl and cyano groups
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDVICOKJCXSF-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=C(C=C3)O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.